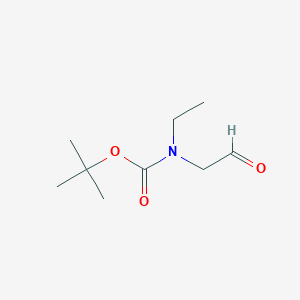tert-Butyl ethyl(2-oxoethyl)carbamate
CAS No.: 315718-06-0
Cat. No.: VC4219600
Molecular Formula: C9H17NO3
Molecular Weight: 187.239
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 315718-06-0 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.239 |
| IUPAC Name | tert-butyl N-ethyl-N-(2-oxoethyl)carbamate |
| Standard InChI | InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3 |
| Standard InChI Key | FUPPSSYQZOOVBZ-UHFFFAOYSA-N |
| SMILES | CCN(CC=O)C(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Properties
Chemical Structure
Tert-butyl ethyl(2-oxoethyl)carbamate (IUPAC: tert-butyl N-ethyl-N-(2-oxoethyl)carbamate) features a carbamate group (-OC(=O)N-) bridging a tert-butyl moiety and an ethyl-substituted oxoethyl chain. The oxoethyl group introduces a ketone functionality at the β-position relative to the nitrogen atom, enhancing its reactivity in condensation and cyclization reactions .
Molecular Formula and Weight
Key Spectral Data
-
Infrared (IR): Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch, carbamate) and ~1,650 cm⁻¹ (ketone C=O) .
-
Nuclear Magnetic Resonance (NMR):
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via a two-step protocol involving Boc protection followed by oxidation:
Step 1: Boc Protection of N-Ethylethanolamine
N-Ethylethanolamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 20°C to form tert-butyl ethyl(2-hydroxyethyl)carbamate :
Step 2: Oxidation to the Oxoethyl Derivative
The hydroxyl group in the intermediate is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM :
Alternative Methods
-
Swern Oxidation: Oxalyl chloride and dimethyl sulfoxide (DMSO) efficiently convert alcohols to ketones but require low temperatures (-78°C) .
-
TEMPO/NaClO Oxidation: Suitable for large-scale reactions but may overoxidize sensitive substrates .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.02 ± 0.05 g/cm³ | |
| Boiling Point | 218–220°C (extrapolated) | |
| Flash Point | 85–90°C | |
| Solubility in Water | 2.1 g/L (20°C) | |
| LogP (Octanol-Water) | 1.45 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to oxazolidinone antibiotics, where the ketone group participates in stereoselective cyclizations . For example, it facilitates the synthesis of linezolid analogs via reductive amination:
Peptide Modification
The Boc group enables temporary protection of amines during solid-phase peptide synthesis (SPPS), particularly for lysine or arginine side chains . Deprotection with trifluoroacetic acid (TFA) yields free amines without ketone reduction .
| Parameter | Description |
|---|---|
| GHS Classification | H319 (Causes eye irritation) |
| Storage Conditions | 2–8°C, inert atmosphere |
| Stability | Hydrolyzes in acidic/basic media |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume